N-Me-Dl-Phe-Ome HCl

Description

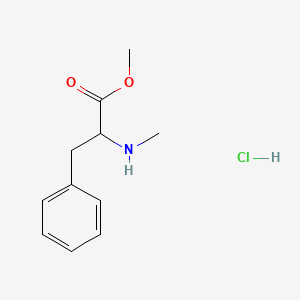

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

methyl 2-(methylamino)-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFGLAQTUGRAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16975-45-4 | |

| Record name | methyl 2-(methylamino)-3-phenylpropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

what is N-Methyl-DL-phenylalanine methyl ester hydrochloride

An In-Depth Technical Guide to N-Methyl-DL-phenylalanine methyl ester hydrochloride

Authored by: Gemini, Senior Application Scientist

N-Methyl-DL-phenylalanine methyl ester hydrochloride is a synthetically derived amino acid ester that serves as a crucial building block in modern medicinal chemistry and pharmaceutical development. As a derivative of phenylalanine, it features two key modifications: N-methylation of the alpha-amino group and esterification of the carboxyl group. These structural alterations impart unique physicochemical properties that are highly advantageous for specific applications, most notably in peptide synthesis and the development of neuroactive compounds. This guide provides an in-depth exploration of its chemical properties, synthesis, analytical characterization, and core applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

N-Methyl-DL-phenylalanine methyl ester hydrochloride is a racemic mixture, meaning it contains equal amounts of the N-Methyl-D-phenylalanine methyl ester and N-Methyl-L-phenylalanine methyl ester enantiomers. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it easier to handle and incorporate into various reaction systems.

The strategic N-methylation is of particular significance. In the context of peptide-based therapeutics, the replacement of an N-H proton with a methyl group eliminates a hydrogen bond donor. This modification sterically hinders enzymatic degradation by proteases and can lock the peptide backbone into a specific conformation, often leading to enhanced biological activity, membrane permeability, and metabolic stability.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 16975-45-4 | [2][3] |

| Molecular Formula | C₁₁H₁₅NO₂·HCl | [2] |

| Molecular Weight | 229.71 g/mol | [2] |

| Appearance | White powder | [2] |

| Melting Point | 139-143 °C | [2][3] |

| Purity | ≥ 99% | [2][3] |

| Storage Conditions | Room Temperature, in a dry, well-ventilated place | [2][3] |

| Synonyms | N-Me-DL-Phe-OMe·HCl |[2] |

Synthesis Pathway and Experimental Protocol

The synthesis of N-methylated amino acids is a fundamental process in medicinal chemistry. While various methods exist, a common and reliable approach involves the reductive amination of the parent amino ester or direct methylation. Below is a detailed protocol for a conceptual synthesis starting from DL-Phenylalanine methyl ester hydrochloride, a readily available precursor.

Synthesis Workflow Diagram

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol describes a direct N-methylation of DL-Phenylalanine methyl ester. The choice of a non-nucleophilic base and a polar aprotic solvent is critical to prevent side reactions and ensure efficient methylation.

Materials:

-

DL-Phenylalanine methyl ester hydrochloride (1.0 eq)

-

Iodomethane (CH₃I) (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric acid (2M in diethyl ether)

Procedure:

-

Free Base Preparation: Suspend DL-Phenylalanine methyl ester hydrochloride in dichloromethane (DCM). Add saturated aqueous NaHCO₃ solution and stir vigorously until all solid dissolves and the solution becomes biphasic. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the free base as an oil.

-

Expertise & Experience: The initial hydrochloride salt is protonated at the nitrogen, rendering it non-nucleophilic. Neutralization to the free base is essential for the subsequent methylation step to proceed.

-

-

N-Methylation: Dissolve the resulting free base oil in anhydrous DMF under a nitrogen atmosphere. Add anhydrous K₂CO₃, followed by the dropwise addition of iodomethane at room temperature.[4]

-

Trustworthiness: Using anhydrous conditions and an inert atmosphere prevents the quenching of reagents and potential side reactions with atmospheric moisture. K₂CO₃ is a suitable base as it is strong enough to deprotonate the secondary amine formed but not strong enough to cause significant ester hydrolysis.

-

-

Reaction Monitoring & Workup: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, dilute the mixture with water and extract with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

-

Salt Formation: Dissolve the purified N-Methyl-DL-phenylalanine methyl ester in a minimal amount of anhydrous diethyl ether. Slowly add a 2M solution of HCl in diethyl ether while stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for full characterization.

Analytical Workflow

Caption: Standard workflow for the analytical validation of the compound.

Spectroscopic Data (Expected)

The following data are based on reference spectra for structurally similar compounds, such as the L-enantiomer.[5][6]

Table 2: Expected NMR Spectral Data (in DMSO-d₆)

| Nucleus | Chemical Shift (δ) ppm (Expected) | Assignment |

|---|---|---|

| ¹H NMR | ~8.9 | NH₂⁺ (broad singlet) |

| ~7.3 | Ar-H (multiplet, 5H) | |

| ~4.2 | α-CH (multiplet, 1H) | |

| ~3.7 | O-CH₃ (singlet, 3H) | |

| ~3.2 | β-CH₂ (multiplet, 2H) | |

| ~2.4 | N-CH₃ (singlet, 3H) | |

| ¹³C NMR | ~170 | C=O (ester) |

| ~135 | Ar-C (quaternary) | |

| ~129, ~128, ~127 | Ar-CH | |

| ~60 | α-CH | |

| ~53 | O-CH₃ | |

| ~36 | β-CH₂ |

| | ~33 | N-CH₃ |

Protocol for NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher.

-

Expertise & Experience: DMSO-d₆ is often a good choice for hydrochloride salts as it effectively solubilizes them and the acidic NH proton is often clearly visible, unlike in D₂O where it would exchange.

-

Key Applications in Research and Development

N-Methyl-DL-phenylalanine methyl ester hydrochloride is not typically used as a final therapeutic agent but rather as a specialized building block.[2]

Advanced Peptide Synthesis

The primary application is in the synthesis of peptidomimetics or modified peptides.[1][2] Incorporating N-methylated amino acids can profoundly alter a peptide's properties.

Caption: Benefits of N-methylation in peptide drug development.

Neuropharmacology and CNS Drug Discovery

As a derivative of phenylalanine, a precursor to neurotransmitters like dopamine, this compound and its analogs are valuable tools in neurochemical research.[2] They serve as starting materials for synthesizing novel compounds targeting neurological disorders.[2] Its ability to cross the blood-brain barrier makes it a valuable scaffold for developing centrally acting agents.[7]

Other Research and Industrial Uses

-

Analytical Standard: It can be used as a reference standard in chromatographic techniques (e.g., HPLC, GC-MS) for the accurate quantification of amino acids in complex biological samples.[2]

-

Protein Engineering: The compound can be used to modify proteins, allowing scientists to probe structure-function relationships and enhance enzyme activity.[2]

-

Flavor Chemistry: There is potential for its use as a flavor enhancer or additive in the food industry.[2]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for N-Methyl-DL-phenylalanine methyl ester hydrochloride is not widely available, data from closely related compounds (e.g., L-phenylalanine methyl ester hydrochloride) provides a strong basis for safe handling procedures.[8][9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Not required under normal use with adequate ventilation. Avoid creating dust.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Ensure adequate ventilation in the handling area.

Storage:

-

Keep the container tightly closed.

-

Store in a dry, cool, and well-ventilated place at room temperature.[2][3]

-

Incompatible materials: Strong oxidizing agents.[9]

Safety Workflow

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Methyl-DL-phenylalanine methyl ester hydrochloride | 16975-45-4 [sigmaaldrich.com]

- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 5. fredi.hepvs.ch [fredi.hepvs.ch]

- 6. Methyl L-phenylalaninate hydrochloride(7524-50-7) 1H NMR [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-Methyl-DL-phenylalanine methyl ester hydrochloride (N-Me-Dl-Phe-Ome HCl)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Methyl-DL-phenylalanine methyl ester hydrochloride (CAS Number: 16975-45-4), a synthetic amino acid derivative with significant applications in pharmaceutical and biochemical research. This document delves into the core chemical and physical properties of the compound, detailed synthesis and purification protocols, and robust analytical methodologies for its characterization. Furthermore, this guide explores its multifaceted roles as a crucial building block in the synthesis of neuroactive compounds, its potential interactions with neurotransmitter systems, and its broader implications in drug discovery and development. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary for the effective utilization of this versatile molecule.

Introduction: A Molecule of Neurological Interest

N-Methyl-DL-phenylalanine methyl ester hydrochloride, hereafter referred to as N-Me-Dl-Phe-Ome HCl, is a derivative of the essential amino acid phenylalanine.[1] Its structure, featuring a methylated amine and a methyl-esterified carboxylic acid, bestows upon it unique chemical properties that make it a valuable intermediate in organic synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of experimental settings.[1]

While not a naturally occurring compound, N-Me-Dl-Phe-Ome HCl has garnered significant interest within the scientific community for its role as a precursor in the synthesis of a range of bioactive molecules, particularly those targeting the central nervous system (CNS).[2] Its structural similarity to phenylalanine, a precursor to key neurotransmitters such as dopamine, norepinephrine, and epinephrine, positions it as a compound of interest in neurochemical research.[1] This guide will provide a detailed exploration of its synthesis, characterization, and its pivotal role in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Me-Dl-Phe-Ome HCl is fundamental for its effective handling, storage, and application in experimental work.

| Property | Value | Source |

| CAS Number | 16975-45-4 | [2] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [2] |

| Molecular Weight | 229.71 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| Melting Point | 139-143 °C | [2] |

| Hygroscopicity | Hygroscopic | [1] |

Synthesis and Purification

The synthesis of N-Me-Dl-Phe-Ome HCl can be approached through several synthetic routes. A common and effective strategy involves the N-methylation of DL-phenylalanine methyl ester hydrochloride. The following protocol provides a detailed, step-by-step methodology for its preparation.

Experimental Protocol: Synthesis of N-Me-Dl-Phe-Ome HCl

This protocol is a two-step process starting from DL-phenylalanine, involving esterification followed by N-methylation.

Step 1: Esterification of DL-Phenylalanine to DL-Phenylalanine methyl ester hydrochloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend DL-phenylalanine (1 equivalent) in methanol.

-

Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents).

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from a mixture of ethanol and ethyl acetate to yield pure DL-Phenylalanine methyl ester hydrochloride.

Step 2: N-methylation of DL-Phenylalanine methyl ester hydrochloride

-

Reaction Setup: Dissolve DL-Phenylalanine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol.

-

N-methylation: Add formaldehyde (1.1 equivalents) and a reducing agent like sodium cyanoborohydride (1.2 equivalents) to the solution.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding a dilute acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Me-Dl-Phe-Ome HCl can be further purified by recrystallization.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-Me-Dl-Phe-Ome HCl.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of synthesized N-Me-Dl-Phe-Ome HCl. The following techniques are recommended for a comprehensive characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should be used to confirm the presence of all expected protons, including the aromatic protons of the phenyl group, the methoxy protons of the ester, the N-methyl protons, and the alpha and beta protons of the amino acid backbone.

-

¹³C NMR spectroscopy will verify the presence of all carbon atoms in the molecule, including the carbonyl carbons of the ester and the aromatic carbons.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is suitable for determining the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ should be observed.

-

-

Infrared (IR) Spectroscopy:

-

FT-IR spectroscopy can be used to identify key functional groups. Characteristic peaks for the N-H stretch of the secondary amine hydrochloride, the C=O stretch of the ester, and the aromatic C-H stretches are expected.

-

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC (RP-HPLC) is the method of choice for determining the purity of N-Me-Dl-Phe-Ome HCl. A C18 column with a gradient elution using a mobile phase of water and acetonitrile with an additive like trifluoroacetic acid (TFA) is typically effective. Purity is assessed by integrating the peak area at a suitable UV wavelength (e.g., 220 nm).

-

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of N-Me-Dl-Phe-Ome HCl.

Applications and Research Significance

N-Me-Dl-Phe-Ome HCl serves as a versatile building block in several areas of chemical and pharmaceutical research.

Synthesis of Bioactive Molecules

-

1,4-Benzodiazepine-2,5-diones: This compound has been utilized in the synthesis of 1,4-benzodiazepine-2,5-diones, a class of compounds known for their wide range of biological activities, including acting as central nervous system depressants.

-

Peptide Synthesis: The N-methylated nature of this amino acid derivative is of particular interest in peptide chemistry. Incorporation of N-methylated amino acids into peptides can enhance their metabolic stability, membrane permeability, and conformational rigidity.[3] N-methylated phenylalanine-rich peptides have been investigated as potential shuttles to cross the blood-brain barrier.

Neuroscience Research

Given that phenylalanine is a precursor to several key neurotransmitters, N-methylated derivatives are valuable tools for probing neurotransmitter systems.[1] Research into the effects of phenylalanine and its derivatives on neuronal function is an active area. For instance, L-phenylalanine has been shown to interact with the NMDA receptor, a key player in synaptic plasticity, learning, and memory. While the direct effects of N-Me-Dl-Phe-Ome HCl on specific receptors are not yet fully elucidated, its potential to be metabolized to N-methyl-phenylalanine suggests it could influence these pathways.

Proposed Mechanism of Action in a Neurological Context

While direct studies on the mechanism of action of N-Me-Dl-Phe-Ome HCl are limited, a plausible hypothesis can be formulated based on its chemical nature and the activities of related compounds. It is likely that its primary biological significance stems from its role as a prodrug or precursor to N-methyl-phenylalanine.

Caption: Proposed metabolic and mechanistic pathway for N-Me-Dl-Phe-Ome HCl.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling N-Me-Dl-Phe-Ome HCl.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. Due to its hygroscopic nature, protection from moisture is important.[1]

Conclusion

N-Methyl-DL-phenylalanine methyl ester hydrochloride is a synthetic amino acid derivative of considerable utility in modern chemical and pharmaceutical research. Its value as a synthetic intermediate for the construction of complex, neurologically active molecules is well-established. While its direct biological mechanism of action requires further investigation, its relationship to phenylalanine and its potential to modulate neurotransmitter systems make it a compelling subject for future studies in neuroscience and drug discovery. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the potential of this versatile compound.

References

-

Synthesis of DL-phenylalanine methyl ester hydrochloride - PrepChem.com. (URL: [Link])

- Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. (URL: not available)

-

N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles - PubMed. (URL: [Link])

-

Specific Inhibition of N-methyl-D-aspartate Receptor Function in Rat Hippocampal Neurons by L-phenylalanine at Concentrations Observed During Phenylketonuria - PubMed. (URL: [Link])

-

Advances in D-Amino Acids in Neurological Research - PMC - PubMed Central. (URL: [Link])

-

Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones - ResearchGate. (URL: [Link])

-

Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer - FREDI. (URL: [Link])

-

N-Methyl-D-aspartic acid - Wikipedia. (URL: [Link])

-

Dynamic Regulation of N-Methyl-d-aspartate (NMDA) and α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors by Posttranslational Modifications - PMC - PubMed Central. (URL: [Link])

-

Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. (URL: [Link])

-

Methyl L-phenylalaninate hydrochloride | C10H14ClNO2 | CID 75736 - PubChem. (URL: [Link])

-

Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PubMed Central. (URL: [Link])

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of N-Methyl-DL-phenylalanine Methyl Ester Hydrochloride

Abstract

N-methylated amino acids are critical components in medicinal chemistry, enhancing the pharmacokinetic properties of peptides, such as metabolic stability and membrane permeability.[1] This guide provides an in-depth, technically-grounded protocol for the synthesis and characterization of N-Methyl-DL-phenylalanine methyl ester hydrochloride (N-Me-Dl-Phe-OMe HCl), a valuable building block in drug development and peptide synthesis.[2] We will explore the reductive amination pathway, detailing the underlying chemical principles and offering a robust, step-by-step experimental workflow. Furthermore, a comprehensive characterization strategy employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is presented to ensure the identity, structure, and purity of the synthesized compound.

Introduction: The Rationale for N-Methylation

The strategic incorporation of N-methyl groups into amino acid backbones is a well-established method for modulating the biological activity and pharmacokinetic profile of peptides. This modification introduces conformational constraints and can disrupt hydrogen bonding networks, often leading to increased resistance to enzymatic degradation and improved cell permeability. N-Methyl-DL-phenylalanine methyl ester, in its hydrochloride salt form for improved stability and handling, serves as a versatile precursor for these advanced applications.[2] This document provides a comprehensive guide for its preparation and quality control, aimed at researchers in synthetic chemistry and drug development.

Synthesis via Reductive Amination

The synthesis of N-Me-Dl-Phe-Ome HCl is efficiently achieved through a one-pot reductive amination of the parent amino ester, DL-Phenylalanine methyl ester hydrochloride. This widely used reaction class involves the formation of an imine intermediate from a primary amine and a carbonyl compound (in this case, formaldehyde), followed by its immediate reduction to the corresponding secondary amine.[3][4]

Mechanistic Insight

The reaction proceeds in two main stages within the same pot:

-

Imine Formation: The primary amine of the phenylalanine methyl ester nucleophilically attacks the carbonyl carbon of formaldehyde. This is followed by dehydration to form a transient Schiff base or imine intermediate. The reaction is typically conducted in a weakly acidic to neutral medium to facilitate both the nucleophilic attack and the dehydration step.[3][5]

-

Hydride Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is present to selectively reduce the C=N double bond of the imine as it is formed.[4] This drives the equilibrium towards the final N-methylated product and prevents side reactions. The hydrochloride salt is then formed by introducing HCl.

Experimental Protocol: Synthesis

This protocol is designed for a laboratory scale synthesis yielding gram quantities of the target compound.

Materials:

-

DL-Phenylalanine methyl ester hydrochloride (1.0 eq)

-

Formaldehyde (37% solution in water, ~1.2 eq)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH), Anhydrous

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl) solution (e.g., 2M in diethyl ether)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add DL-Phenylalanine methyl ester hydrochloride (1.0 eq) and dissolve it in anhydrous methanol (~10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath.

-

Imine Formation: Slowly add formaldehyde solution (1.2 eq) to the stirred solution at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.

-

Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 20-30 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent the uncontrolled evolution of hydrogen gas.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

-

Work-up & Extraction:

-

Carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add dichloromethane (DCM) and saturated sodium bicarbonate solution to the residue. Transfer to a separatory funnel.

-

Extract the aqueous layer with DCM (3x). Rationale: This step neutralizes any remaining acid and extracts the free amine form of the product into the organic phase.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Salt Formation & Isolation:

-

Filter the dried organic solution and concentrate under reduced pressure to obtain the crude N-methylated free amine as an oil.

-

Dissolve the oil in a minimal amount of DCM or diethyl ether.

-

Slowly add a solution of HCl in diethyl ether (2M) dropwise with stirring until precipitation is complete.

-

Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Me-Dl-Phe-Ome HCl.

-

Synthesis Workflow Diagram

Sources

An In-depth Technical Guide to the Solubility and Stability of N-Methyl-DL-phenylalanine methyl ester hydrochloride

Introduction: The Significance of N-Methyl-DL-phenylalanine methyl ester hydrochloride in Research and Development

N-Methyl-DL-phenylalanine methyl ester hydrochloride (N-Me-Dl-Phe-Ome HCl) is a synthetic amino acid derivative of significant interest in biochemical research and pharmaceutical development.[1] As a modified version of the essential amino acid phenylalanine, it serves as a valuable building block in the synthesis of peptides and other complex organic molecules.[1] The incorporation of an N-methyl group can impart unique conformational constraints and increased resistance to enzymatic degradation in peptides, making it a key component in the design of novel therapeutics.[2] Furthermore, the methyl ester and hydrochloride salt forms are utilized to enhance the compound's solubility and stability, crucial properties for its application in various formulations.[1]

This guide provides a comprehensive technical overview of the solubility and stability of N-Me-Dl-Phe-Ome HCl, offering insights into its physicochemical properties and practical, field-proven methodologies for its assessment. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various experimental and formulation settings.

Physicochemical Properties

A foundational understanding of the physicochemical properties of N-Me-Dl-Phe-Ome HCl is paramount for its effective use.

| Property | Value | Source |

| CAS Number | 16975-45-4 | Chem-Impex |

| Molecular Formula | C₁₁H₁₆ClNO₂ | Chem-Impex |

| Molecular Weight | 229.71 g/mol | Chem-Impex |

| Appearance | White to off-white crystalline powder | CymitQuimica |

| Melting Point | 139-143 °C | Chem-Impex |

Solubility Profile of N-Me-Dl-Phe-Ome HCl

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The hydrochloride salt form of N-Methyl-DL-phenylalanine methyl ester significantly enhances its aqueous solubility compared to the free base. Below is a summary of its expected solubility in common laboratory solvents, based on data from closely related amino acid esters and general principles of solubility.

| Solvent | Expected Solubility | Rationale and Causality |

| Water | Soluble | The hydrochloride salt readily dissociates in water, and the polar amino and ester groups contribute to aqueous solubility. |

| Methanol | Soluble | As a polar protic solvent, methanol can effectively solvate the ionic hydrochloride and the polar functional groups of the molecule. |

| Ethanol | Soluble | Similar to methanol, ethanol's polar nature allows for good solubility, although it may be slightly lower due to its reduced polarity compared to methanol. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aperiodic solvent capable of dissolving a wide range of organic compounds, including amino acid derivatives. |

| Acetonitrile | Moderately Soluble | While polar, acetonitrile is less effective at solvating salts compared to protic solvents, leading to moderate solubility. |

| Chloroform | Slightly Soluble | As a relatively non-polar solvent, chloroform is not expected to be a good solvent for the polar and ionic N-Me-Dl-Phe-Ome HCl. |

Experimental Workflow for Solubility Determination

The following diagram outlines a robust workflow for determining both the kinetic and thermodynamic solubility of N-Me-Dl-Phe-Ome HCl.

Caption: Workflow for kinetic and thermodynamic solubility assays.

Detailed Protocol for Thermodynamic Solubility Assessment

This protocol provides a self-validating system for determining the equilibrium solubility of N-Me-Dl-Phe-Ome HCl.

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Me-Dl-Phe-Ome HCl to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The presence of undissolved solid is crucial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours). A shaking incubator is ideal for this purpose.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow larger particles to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid material is transferred. For accuracy, filter the sample through a 0.45 µm syringe filter compatible with the solvent.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC-UV method.

-

Analyze the diluted sample by HPLC-UV and determine the concentration against a standard curve prepared with known concentrations of N-Me-Dl-Phe-Ome HCl.

-

-

Data Analysis:

-

Calculate the solubility as the mean concentration from replicate experiments, typically expressed in mg/mL or µg/mL.

-

Chemical Stability of N-Me-Dl-Phe-Ome HCl

Understanding the chemical stability of N-Me-Dl-Phe-Ome HCl is critical for defining its shelf-life, appropriate storage conditions, and predicting potential degradation products that may arise in formulations. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are essential for this purpose.[2][3][4]

Potential Degradation Pathways

The primary degradation pathways for N-Me-Dl-Phe-Ome HCl are anticipated to be hydrolysis and oxidation.

Caption: Potential degradation pathways of N-Me-Dl-Phe-Ome HCl.

-

Hydrolysis: The ester linkage in N-Me-Dl-Phe-Ome HCl is susceptible to hydrolysis under both acidic and basic conditions, yielding N-Methyl-DL-phenylalanine and methanol.[5][6][7] The reaction is catalyzed by the presence of hydronium or hydroxide ions.

-

Oxidation: The phenylalanine side chain can be a target for oxidative degradation, particularly in the presence of oxidizing agents or upon exposure to light and air. This can lead to the formation of various byproducts, including those resulting from hydroxylation of the aromatic ring or cleavage of the side chain.

Forced Degradation Experimental Workflow

A systematic approach to forced degradation is necessary to identify potential degradants and establish a stability-indicating analytical method.

Caption: Experimental workflow for forced degradation studies.

Detailed Protocol for a Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is the cornerstone of any stability study. It must be able to separate the parent compound from all process-related impurities and degradation products.

-

Chromatographic System:

-

HPLC System: A system with a UV detector is required. A mass spectrometer (MS) detector is highly recommended for the identification of unknown degradants.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient Elution: A typical gradient would be from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm and 254 nm.

-

Column Temperature: 30 °C.

-

-

Sample Preparation for Forced Degradation Studies:

-

Prepare a stock solution of N-Me-Dl-Phe-Ome HCl in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N. Incubate at an elevated temperature (e.g., 60 °C) and collect samples at various time points. Neutralize the samples with NaOH before injection.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH. Incubate at room temperature or slightly elevated temperature, collecting samples at time points. Neutralize with HCl before injection.

-

Oxidation: Mix the stock solution with an appropriate volume of 3-30% hydrogen peroxide. Keep at room temperature and monitor the reaction over time.

-

Thermal Degradation: Store aliquots of the stock solution and solid compound at an elevated temperature (e.g., 60-80 °C).

-

Photostability: Expose the stock solution and solid compound to light according to ICH Q1B guidelines.

-

-

Method Validation:

-

The stability-indicating nature of the method is confirmed by demonstrating that the peaks for the degradation products are well-resolved from the main peak of N-Me-Dl-Phe-Ome HCl.

-

Peak purity analysis using a photodiode array (PDA) detector should be performed to ensure the main peak is not co-eluting with any degradants.

-

Conclusion

This guide has provided a detailed technical overview of the solubility and stability of N-Methyl-DL-phenylalanine methyl ester hydrochloride. A thorough understanding of these properties, coupled with the robust experimental protocols outlined, is essential for the successful application of this compound in research and pharmaceutical development. By adhering to systematic and scientifically sound methodologies, researchers can ensure the quality and reliability of their data, ultimately facilitating the advancement of their scientific objectives.

References

-

Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. (2025). Biotech Spain. [Link]

-

Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. (2025). Biotech Spain. [Link]

-

Best Practices for Stability Studies of Peptides and Proteins. (n.d.). Biotech Spain. [Link]

-

Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. (n.d.). FREDI. [Link]

-

Proteins & Peptides Stability Testing. (n.d.). CD Formulation. [Link]

-

Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2025). PMC. [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

-

In vitro solubility assays in drug discovery. (n.d.). PubMed. [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. [Link]

-

mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. [Link]

-

Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. (n.d.). University of Sheffield. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

Amino Acid Analysis Using HPLC. (n.d.). MtoZ Biolabs. [Link]

-

Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

-

Determination of Amino Acid Concentrations using HPLC. (2018). BCO-DMO. [Link]

-

L-Phenylalanine Methyl Ester Hydrochloride. (n.d.). Organic Syntheses Procedure. [Link]

-

Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. [Link]

-

Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

-

Mechanisms of Ester hydrolysis. (n.d.). Science discussions. [Link]

-

Mechanism for acetic acid-catalyzed ester aminolysis. (n.d.). ResearchGate. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. [Link]

-

Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems. (n.d.). PubMed. [Link]

-

analysis of amino acids by high performance liquid chromatography. (n.d.). ResearchGate. [Link]

-

Article. (2008). SciELO. [Link]

-

Methyl N-acetyl-DL-phenylalaninate. (n.d.). PubChem. [Link]

-

Analysis of Amino Acids by HPLC. (2010). Agilent. [Link]

-

Glycine methyl ester hydrochloride. (n.d.). Wikipedia. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). (n.d.). Human Metabolome Database. [Link]

-

Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. (2021). NIH. [Link]

-

The investigation of oxidative decomposition of phenyl alanine by transition metal ions. (n.d.). SciSpace. [Link]

-

MECHANISM OF PHENYLALANINE DESTRUCTION UNDER THE INFLUENCE OF UV RADIATION AND REACTIVE OXYGEN SPECIES. (n.d.). High Energy Chemistry. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. (n.d.). URI. [Link]

-

Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (n.d.). PMC. [Link]

-

HPLC Methods for analysis of Phenylalanine. (n.d.). HELIX Chromatography. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pengtingpeptide.com [pengtingpeptide.com]

- 3. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

N-Me-DL-Phe-OMe HCl: A Technical Guide to its Application as a Neutral Amino Acid Transport Inhibitor in Biochemical Research

Abstract

This technical guide provides an in-depth analysis of N-Methyl-DL-phenylalanine methyl ester hydrochloride (N-Me-DL-Phe-OMe HCl), a synthetic amino acid derivative. While it has potential applications in peptide synthesis, its primary and most impactful role in modern biochemical research is as a competitive inhibitor of the L-type Amino Acid Transporter 1 (LAT1/SLC7A5). We will explore the molecular rationale for its inhibitory action, its significance in the context of cancer metabolism and neurobiology, and provide detailed, field-tested protocols for its application in cell-based assays. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound to investigate amino acid transport phenomena.

Section 1: The Target - Understanding the L-Type Amino Acid Transporter 1 (LAT1)

To appreciate the utility of N-Me-DL-Phe-OMe HCl, one must first understand its primary molecular target: the L-type Amino Acid Transporter 1 (LAT1).

1.1. Function and Physiology of LAT1

LAT1, also known as Solute Carrier Family 7 Member 5 (SLC7A5), is a transmembrane protein responsible for the sodium- and pH-independent transport of large neutral amino acids (LNAAs) across cell membranes.[1][2] These include essential amino acids such as leucine, phenylalanine, tryptophan, and histidine.[2][3] LAT1 functions as an antiporter, or exchanger, meaning it imports one amino acid while exporting another, typically exchanging incoming essential amino acids for intracellular glutamine.[2] This mechanism allows cells to concentrate the specific amino acids required for critical cellular processes.[4]

LAT1 is highly expressed in tissues with high metabolic demand or that form critical barriers, including the blood-brain barrier (BBB), the placenta, bone marrow, and testes.[2][5] At the BBB, it is indispensable for transporting LNAAs, which are precursors for neurotransmitters (e.g., tryptophan for serotonin, tyrosine for dopamine), into the brain.[3][6]

1.2. LAT1 in Pathophysiology: A Hallmark of Cancer

A crucial aspect of LAT1's relevance is its profound overexpression in a vast array of human cancers, including those of the breast, prostate, lung, and pancreas.[4][7] This upregulation is a key component of the metabolic reprogramming that cancer cells undergo to fuel their relentless proliferation.[8][9] By aggressively importing essential amino acids like leucine, cancer cells activate the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[4][5][8] Consequently, high LAT1 expression is often correlated with tumor progression and a poor prognosis for patients.[5] This dependency makes LAT1 a prime therapeutic target for cancer drug development.[1][10][11]

Section 2: Mechanism of Action - How N-Me-DL-Phe-OMe HCl Inhibits LAT1

The efficacy of N-Me-DL-Phe-OMe HCl as a research tool stems from its specific molecular structure, which allows it to act as a competitive antagonist at the LAT1 binding site.

2.1. Structural Rationale for Inhibition

N-Me-DL-Phe-OMe HCl is a structural mimic of the natural LAT1 substrate, L-phenylalanine.

-

Phenylalanine Backbone: The core structure allows it to be recognized by and bind to the substrate pocket of the LAT1 transporter.

-

N-Methylation: The methyl group on the alpha-amino nitrogen is a critical modification. While the molecule can still bind to the transporter, this modification sterically hinders the conformational changes required for efficient transport. It effectively "jams" the transporter in an outward-facing or occluded state, preventing the translocation of itself or other substrates.

-

C-Terminal Methyl Ester: The esterification of the carboxyl group neutralizes its negative charge. This increases the molecule's lipophilicity and modifies its interaction with the binding site, further contributing to its inhibitory profile rather than being a transportable substrate.

-

DL-Racemic Mixture: The presence of both D- and L-enantiomers allows the compound to interact with the transporter regardless of its stereospecific preference. While LAT1 shows a preference for L-isomers, it is known to transport D-isomers as well, albeit with different kinetics.[12] A racemic mixture ensures broad competitive potential.

This combination of features makes N-Me-DL-Phe-OMe HCl a potent competitive inhibitor: it occupies the binding site, preventing natural substrates from binding and being transported, thereby starving the cell of critical amino acids.

2.2. Visualizing Competitive Inhibition

The following diagram illustrates the principle of competitive inhibition at the LAT1 transporter.

Caption: Competitive binding of a natural substrate and N-Me-DL-Phe-OMe HCl to LAT1.

Section 3: Experimental Applications & Protocols

The primary application of N-Me-DL-Phe-OMe HCl is to functionally block LAT1-mediated transport in cell culture models. This allows researchers to probe the consequences of amino acid deprivation or to determine if a compound of interest utilizes LAT1 for cellular entry.

3.1. Data Presentation: Inhibitory Potency

| Inhibitor Compound | Target | IC50 Value (µM) | Cell Line / System | Reference |

| JPH203 (Nanvuranlat) | LAT1 | 0.06 | HT-29 Colon Cancer | |

| KMH-233 | LAT1 | 18 (L-leucine uptake) | - | [11][13] |

| 3-iodo-L-tyrosine | LAT1 | 7.9 | - | [11] |

| Melphalan | LAT1 | - | - | [11] |

Note: IC50 values are highly dependent on the specific assay conditions, substrate concentration, and cell line used. Researchers should perform dose-response curves to determine the optimal concentration for their specific experimental system.

3.2. Experimental Protocol: Competitive Amino Acid Uptake Assay

This protocol provides a framework to determine the effect of N-Me-DL-Phe-OMe HCl on the uptake of a radiolabeled LAT1 substrate (e.g., ³H-L-Leucine).

Objective: To quantify the inhibition of LAT1-mediated amino acid transport by N-Me-DL-Phe-OMe HCl.

Materials:

-

Cancer cell line with high LAT1 expression (e.g., MCF-7, PC-3, HT-29)

-

Cell culture medium and supplements

-

N-Me-DL-Phe-OMe HCl (CAS 16975-45-4)

-

Radiolabeled LAT1 substrate (e.g., ³H-L-Leucine)

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

Scintillation fluid and vials

-

Scintillation counter

-

Multi-well cell culture plates (e.g., 24-well)

Methodology:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

-

Preparation of Solutions:

-

Prepare a stock solution of N-Me-DL-Phe-OMe HCl in water or HBSS.

-

Prepare a working solution of ³H-L-Leucine in HBSS at a known concentration (e.g., 1 µCi/mL).

-

Prepare treatment solutions in HBSS containing ³H-L-Leucine and varying concentrations of N-Me-DL-Phe-OMe HCl (e.g., 0, 1, 10, 100, 1000 µM).

-

-

Uptake Experiment:

-

Aspirate the culture medium from the wells.

-

Wash the cell monolayer twice with warm HBSS.

-

Add 250 µL of the respective treatment solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes). Note: The incubation time should be within the linear range of uptake for the specific cell line.

-

-

Termination of Uptake:

-

Rapidly aspirate the treatment solution.

-

Wash the cells three times with ice-cold HBSS to remove extracellular radiolabel.

-

-

Cell Lysis and Quantification:

-

Add a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubate to ensure complete lysis.

-

Transfer the lysate to a scintillation vial.

-

Add scintillation fluid, mix well, and measure the radioactivity using a scintillation counter (counts per minute, CPM).

-

-

Data Analysis:

-

Normalize the CPM values to the protein concentration of each well (e.g., using a BCA assay on parallel wells).

-

Plot the normalized uptake (as a percentage of the control, 0 µM inhibitor) against the concentration of N-Me-DL-Phe-OMe HCl.

-

Use non-linear regression to calculate the IC50 value.

-

3.3. Workflow Visualization

The following diagram outlines the key steps in the competitive uptake assay.

Caption: Step-by-step workflow for a LAT1 competitive inhibition assay.

Section 4: Considerations for Experimental Design

To ensure the integrity and reproducibility of research using N-Me-DL-Phe-OMe HCl, several factors must be considered.

-

Solubility and Stability: N-Me-DL-Phe-OMe HCl is a hydrochloride salt, which enhances its solubility in aqueous buffers like water, PBS, and HBSS.[14] Always prepare fresh solutions for experiments, as the ester moiety can be susceptible to hydrolysis over time.

-

Optimal Concentration: The effective concentration will vary between cell lines based on their level of LAT1 expression and the concentration of competing amino acids in the medium. A dose-response experiment is mandatory to determine the optimal inhibitory concentration for your specific model system.

-

Control Experiments:

-

Positive Control: Include a known LAT1 inhibitor, such as JPH203 or 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), to validate the assay.

-

Vehicle Control: Ensure that the solvent used to dissolve the compound has no effect on amino acid uptake.

-

Specificity: To confirm the effect is LAT1-specific, consider using a cell line with low or no LAT1 expression, or a knockdown/knockout model if available.

-

Conclusion

N-Me-DL-Phe-OMe HCl is a valuable and specific tool for the biochemical investigation of L-type amino acid transport. Its primary role as a competitive inhibitor of the LAT1 transporter allows researchers to probe the metabolic dependencies of cancer cells, investigate mechanisms of drug transport across the blood-brain barrier, and dissect the complex role of amino acid signaling in health and disease. By understanding its mechanism of action and employing rigorous, well-controlled experimental designs, scientists can effectively leverage this compound to generate high-impact data in the fields of oncology, neuroscience, and pharmacology.

References

- Frontiers Media SA. (n.d.). Amino Acid Transporters in Cancer: Metabolic Regulators and Therapeutic Targets. Frontiers.

- Scalise, M., Galluccio, M., Console, L., & Pochini, L. (2020). Membrane Transporters for Amino Acids as Players of Cancer Metabolic Rewiring. MDPI.

- CymitQuimica. (n.d.). CAS 16975-45-4: N-ME-DL-PHE-OME HCL. CymitQuimica.

- Grøftehauge, M. K., Hafliger, P., & Verdon, G. (2021). Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. MDPI.

- Bröer, S. (2022). Amino Acid Transporters as Targets for Cancer Therapy: Why, Where, When, and How. MDPI.

- Keio University. (n.d.). Amino acid transporters as emerging therapeutic targets in cancer. Keio University.

- ResearchGate. (n.d.). Advances in the development of large neutral amino acid transporter 1 (LAT1) substrate analogues and inhibitors for the delivery of drugs and radiopharmaceuticals. ResearchGate.

- eScholarship.org. (n.d.). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). eScholarship.org.

- Solvo Biotechnology. (n.d.). LAT1 - Transporters. Solvo Biotechnology.

- PubMed Central (PMC). (n.d.). L-Type amino acid transporter 1 as a target for drug delivery. National Center for Biotechnology Information.

- Cormerais, H., Pagnuzzi-Boncompagni, M., & Pouysségur, J. (2019). The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer. MDPI.

- Geier, E. G., Schlessinger, A., & Fan, H. (2020). Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations. PNAS.

- Kanai, Y. (2021). Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics. PubMed.

- Vogel, K. R. (n.d.). Inhibition of L-type amino acid transport with non-physiological amino. OHSU Digital Commons.

- MedchemExpress. (n.d.). KMH-233 | LAT1 Inhibitor. MedchemExpress.

Sources

- 1. researchgate.net [researchgate.net]

- 2. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Inhibition of L-type amino acid transport with non-physiological amino" by Kara R. Vogel [digitalcommons.mtu.edu]

- 7. keio.elsevierpure.com [keio.elsevierpure.com]

- 8. Frontiers | Amino Acid Transporters in Cancer: Metabolic Regulators and Therapeutic Targets [frontiersin.org]

- 9. Membrane Transporters for Amino Acids as Players of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amino Acid Transporters as Targets for Cancer Therapy: Why, Where, When, and How [mdpi.com]

- 11. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. CAS 16975-45-4: N-ME-DL-PHE-OME HCL | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Hydrochloride Salt of N-Methyl-DL-phenylalanine

Introduction: The Strategic Value of N-Methylation in Phenylalanine Analogs

In the landscape of contemporary drug discovery and peptide engineering, the strategic modification of amino acid scaffolds represents a cornerstone of medicinal chemistry. Among these modifications, N-methylation—the substitution of an amide proton with a methyl group—stands out for its profound impact on the physicochemical and biological properties of peptides and small molecules.[1] This guide focuses on the hydrochloride salt of N-Methyl-DL-phenylalanine, a versatile building block that leverages the benefits of N-methylation to address common challenges in drug development, such as poor metabolic stability and limited cell permeability.

The incorporation of an N-methyl group into the phenylalanine backbone introduces a steric shield, which can significantly enhance resistance to proteolytic degradation by hindering the approach of proteases.[2] Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone, which can pre-organize the molecule into a bioactive conformation, thereby improving binding affinity and receptor selectivity.[2] This conformational constraint also disrupts internal hydrogen bonding networks, which, coupled with an increase in lipophilicity, often leads to improved membrane permeability and oral bioavailability.[3][4] The renowned immunosuppressant Cyclosporin A, a naturally occurring peptide with seven N-methylated amino acids, serves as a testament to the power of this modification in creating orally active peptide-based drugs.[1]

This technical guide provides a comprehensive exploration of N-Methyl-DL-phenylalanine hydrochloride, from its synthesis and analytical characterization to its applications as a strategic component in the design of next-generation therapeutics, particularly in the realm of neuropharmacology and beyond.

Physicochemical Properties

The hydrochloride salt of N-Methyl-DL-phenylalanine is typically a white to off-white crystalline powder. The introduction of the methyl group on the alpha-amino nitrogen and the formation of the hydrochloride salt significantly influence its physical and chemical characteristics compared to its parent amino acid, DL-phenylalanine.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [5] |

| Molecular Weight | 215.68 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 191-195 °C | [6] |

| Solubility | Soluble in water. The solubility of N-methylated amino acids in aqueous solutions is generally enhanced compared to their non-methylated counterparts due to the disruption of intermolecular hydrogen bonding.[7][8] Solubility is also expected in polar organic solvents like methanol and ethanol.[9] | [7][8][9] |

| pKa | The pKa of the carboxylic acid group is expected to be around 2, and the pKa of the N-methylammonium group is expected to be slightly higher than that of the ammonium group in phenylalanine (around 9.3-10.6), due to the electron-donating effect of the methyl group.[2][10] | [2][10] |

Synthesis and Purification: A Self-Validating Protocol

The synthesis of N-Methyl-DL-phenylalanine hydrochloride can be efficiently achieved through a two-step process involving reductive amination of DL-phenylalanine followed by conversion to the hydrochloride salt. This protocol is designed to be self-validating, with clear in-process controls to ensure high purity and yield.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of N-Methyl-DL-phenylalanine HCl.

Experimental Protocol: Synthesis

Step 1: Reductive Amination of DL-Phenylalanine [11][12]

This procedure is adapted from established methods for the reductive amination of amino acids.

-

Dissolution: In a suitable hydrogenation vessel, dissolve DL-phenylalanine (1 equivalent) in an aqueous solution of formaldehyde (37 wt. %, 1.2 equivalents). The volume of the solution should be sufficient to ensure complete dissolution and efficient stirring.

-

Catalyst Addition: To the stirred solution, carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi and stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of deionized water to ensure complete recovery of the product.

-

Work-up: The resulting aqueous solution contains N-Methyl-DL-phenylalanine. This solution can be used directly in the next step or concentrated under reduced pressure to a smaller volume.

Step 2: Formation and Crystallization of the Hydrochloride Salt [13][14]

-

Acidification: Cool the aqueous solution of N-Methyl-DL-phenylalanine in an ice bath. Slowly add a concentrated solution of hydrochloric acid (e.g., 6M HCl) with stirring until the pH of the solution is approximately 1-2.

-

Solvent Exchange and Crystallization: Concentrate the acidified solution under reduced pressure to remove most of the water. Add a suitable organic solvent in which the hydrochloride salt is poorly soluble, such as isopropanol or a mixture of ethanol and diethyl ether, to induce precipitation.

-

Isolation and Drying: Stir the resulting slurry at low temperature (0-5 °C) for a few hours to maximize crystal formation. Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford N-Methyl-DL-phenylalanine hydrochloride as a white solid.

Analytical Characterization: A Validating System

Rigorous analytical characterization is crucial to confirm the identity, purity, and integrity of the synthesized N-Methyl-DL-phenylalanine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

1H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of protons in the molecule. The spectrum is expected to show characteristic signals for the N-methyl group, the protons on the phenylalanine backbone, and the aromatic protons.

-

Expected Chemical Shifts (in DMSO-d₆, 400 MHz): Based on data from similar compounds, the following approximate chemical shifts are expected.[15][16][17]

-

~2.6 ppm (singlet, 3H): N-CH₃

-

~3.1-3.3 ppm (multiplet, 2H): β-CH₂

-

~4.2 ppm (multiplet, 1H): α-CH

-

~7.2-7.4 ppm (multiplet, 5H): Aromatic protons

-

~9.0-10.0 ppm (broad singlet, 2H): N⁺H₂

-

~13.0-14.0 ppm (broad singlet, 1H): COOH

-

13C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule.

-

Expected Chemical Shifts (in DMSO-d₆, 100 MHz):

-

~30-35 ppm: N-CH₃

-

~35-40 ppm: β-CH₂

-

~55-60 ppm: α-CH

-

~127-130 ppm: Aromatic CHs

-

~135-140 ppm: Aromatic quaternary C

-

~170-175 ppm: COOH

-

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the compound. A reversed-phase method is typically suitable.

Caption: Workflow for HPLC-based purity analysis.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) at a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode is a suitable technique.

-

Expected m/z: The primary ion expected is the molecular ion [M+H]⁺ corresponding to the free base (N-Methyl-DL-phenylalanine), which has a molecular weight of 179.22 g/mol . Therefore, a prominent peak at m/z ≈ 180.1 should be observed.

-

Fragmentation: Fragmentation of the molecular ion may occur, leading to characteristic daughter ions. A common fragmentation pathway for phenylalanine derivatives is the loss of the carboxylic acid group as CO₂ and H₂O, or the loss of the entire side chain.

Applications in Drug Development: Leveraging N-Methylation

The unique properties imparted by N-methylation make N-Methyl-DL-phenylalanine hydrochloride a valuable building block in several areas of drug development.

Enhancing Peptide and Peptidomimetic Therapeutics

The primary application of N-Methyl-DL-phenylalanine is in the synthesis of peptides and peptidomimetics with improved pharmacokinetic profiles.

-

Increased Proteolytic Stability: The N-methyl group sterically hinders the cleavage of the adjacent peptide bond by proteases, leading to a longer in vivo half-life.[2]

-

Improved Membrane Permeability: By reducing the number of hydrogen bond donors and increasing lipophilicity, N-methylation can enhance the ability of a peptide to cross cell membranes, including the blood-brain barrier.[3][4]

-

Conformational Control: The restricted rotation around the N-methylated peptide bond can be used to lock a peptide into its bioactive conformation, potentially increasing its potency and selectivity for its target receptor.[2]

Central Nervous System (CNS) Drug Discovery

The ability of N-methylated amino acids to improve blood-brain barrier penetration makes N-Methyl-DL-phenylalanine a particularly attractive building block for CNS-acting drugs.[3][4][7] Peptides rich in N-methyl-phenylalanine have been investigated as potential shuttles to deliver therapeutic agents across the blood-brain barrier.[3][4][7]

Modulating Protein-Protein Interactions

The conformational constraints imposed by N-methylation can be exploited in the design of peptidomimetics that target protein-protein interactions. By mimicking the secondary structure of a protein-binding interface (e.g., an α-helix or β-turn), N-methylated peptides can act as potent and specific inhibitors of these interactions, which are often implicated in disease.

Conclusion

N-Methyl-DL-phenylalanine hydrochloride is more than just a modified amino acid; it is a strategic tool for medicinal chemists and drug developers. Its synthesis is straightforward, and its incorporation into peptide and small molecule scaffolds offers a reliable means to overcome some of the most persistent challenges in drug development. By enhancing metabolic stability, improving membrane permeability, and providing conformational control, N-Methyl-DL-phenylalanine hydrochloride empowers the design and creation of more effective and bioavailable therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

-

Malakoutikhah, M., Prades, R., Teixidó, M., & Giralt, E. (2010). N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles. Journal of Medicinal Chemistry, 53(6), 2354–2363. [Link]

- Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. In RSC Publishing.

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683–690. [Link]

-

PrepChem.com. (n.d.). Synthesis of DL-phenylalanine methyl ester hydrochloride. Retrieved from [Link]

-

Malakoutikhah, M., Prades, R., Teixidó, M., & Giralt, E. (2010). N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood−Brain Barrier Shuttles. Journal of Medicinal Chemistry, 53(6), 2354-2363. [Link]

-

Malakoutikhah, M., Prades, R., Teixidó, M., & Giralt, E. (2010). N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles. PubMed. [Link]

- RSC Publishing. (n.d.). Analytical Methods. Retrieved from a source providing details on HPLC analysis of amino acids.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

- Google Patents. (n.d.). EP0469541B1 - Method of crystallizing phenylalanine.

-

Cheméo. (n.d.). Chemical Properties of DL-Phenylalanine (CAS 150-30-1). Retrieved from [Link]

-

Mihali, C. V., et al. (2017). PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. Acta Endocrinologica (Buc), 13(2), 203–208. [Link]

- Chem-Impex. (n.d.). N-Methyl-DL-phenylalanine methyl ester hydrochloride.

-

PubChem. (n.d.). N-Methylphenylalanine. Retrieved from [Link]

-

University of Calgary. (n.d.). Amino Acids. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). N-Methyl-L-phenylalanine hydrochloride.

- ResearchGate. (n.d.). Reductive methylation by aqueous formaldehyde and zinc.

Sources

- 1. researchgate.net [researchgate.net]

- 2. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]

- 3. N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. DL-Phenylalanine (CAS 150-30-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Sensitivity of electrospray-tandem mass spectrometry using the phenylalanine/tyrosine-ratio for differential diagnosis of hyperphenylalaninemia in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. EP0469541B1 - Method of crystallizing phenylalanine - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]

- 15. Methyl L-phenylalaninate hydrochloride(7524-50-7) 1H NMR spectrum [chemicalbook.com]

- 16. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US20080125606A1 - In situ or one-pot hydrogenation and reductive amination process - Google Patents [patents.google.com]

using N-Me-Dl-Phe-Ome HCl in peptide synthesis protocols

An Application Guide to the Strategic Incorporation of N-Me-Dl-Phe-Ome HCl in Peptide Synthesis

Authored by: A Senior Application Scientist

Abstract

The strategic N-methylation of peptide backbones represents a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic profiles of peptide-based therapeutics.[1][2] By substituting an amide proton with a methyl group, researchers can confer increased resistance to enzymatic degradation, improve membrane permeability, and constrain conformational flexibility to favor a bioactive state.[3][4] This guide provides a comprehensive overview and detailed protocols for the effective use of N-Methyl-DL-phenylalanine methyl ester hydrochloride (N-Me-Dl-Phe-Ome HCl), a key building block for introducing N-methylated phenylalanine residues. We will delve into the causality behind experimental choices, address the significant synthetic challenges posed by sterically hindered amino acids, and present robust, validated protocols for coupling, deprotection, and purification.

The Rationale for N-Methylation: Enhancing Druggability

Peptide-based drugs are highly valued for their specificity and potency, but their therapeutic application is often hampered by poor metabolic stability and low oral bioavailability.[1][5] N-methylation directly addresses these limitations through several key mechanisms:

-

Enhanced Proteolytic Stability: The N-methyl group acts as a steric shield, physically obstructing the approach of proteases and disrupting the hydrogen-bonding interactions required for enzymatic recognition and cleavage.[3][4] This significantly extends the in vivo half-life of the peptide.

-

Improved Membrane Permeability: By replacing a hydrogen bond donor (the amide N-H) with a non-polar methyl group, N-methylation increases the lipophilicity of the peptide backbone.[3][6] This reduces the energetic penalty of transitioning from an aqueous environment into the lipid bilayer of cell membranes, a critical factor for improving passive diffusion and oral bioavailability.[7]

-

Conformational Control: The steric bulk of the methyl group restricts rotation around the peptide backbone, reducing the molecule's conformational freedom.[4][8] This can "lock" the peptide into its bioactive conformation, potentially increasing receptor binding affinity and selectivity.[1]

Profile: N-Me-Dl-Phe-Ome HCl

N-Methyl-DL-phenylalanine methyl ester hydrochloride is a synthetic amino acid derivative provided as a stable, water-soluble crystalline powder.[9] Its key features are summarized below.

| Property | Value | Source(s) |

| CAS Number | 16975-45-4 | [9][10][11] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [9][11] |

| Molecular Weight | 229.71 g/mol | [10][11] |

| Appearance | White to off-white crystalline powder | [9][11] |

| Key Features | DL-Racemate: A mixture of L and D enantiomers. | |

| Methyl Ester (-OMe): The C-terminus is protected as a methyl ester. | ||

| Hydrochloride Salt (·HCl): Enhances stability and solubility. | [9] |

Note on Chirality: As a DL-racemic mixture, direct use of this reagent will result in a diastereomeric mixture of the final peptide. For stereospecific synthesis, the corresponding enantiomerically pure L- or D-form (e.g., N-Me-L-Phe-Ome HCl) should be used.[12][13] The protocols described herein are applicable to all stereoisomers.

The Core Challenge: Overcoming Steric Hindrance in Coupling

The primary difficulty in synthesizing N-methylated peptides is the reduced nucleophilicity and increased steric hindrance of the secondary amine on the N-methylated residue.[6][14] This makes the formation of the peptide bond significantly more challenging compared to coupling with primary amines. Consequently, standard coupling conditions often result in low yields, incomplete reactions, and the formation of deletion sequences.[6][15]